molecular formula C16H22N4O2S B4983433 5-(ADAMANTANE-1-AMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE

5-(ADAMANTANE-1-AMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE

Cat. No.: B4983433
M. Wt: 334.4 g/mol
InChI Key: SDSCBBBNRILSHO-UHFFFAOYSA-N
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Description

5-(ADAMANTANE-1-AMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique structure combining adamantane, thiazole, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ADAMANTANE-1-AMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The adamantane-1-amido group is introduced through an amide bond formation reaction, while the thiazole ring is constructed via cyclization reactions involving sulfur-containing reagents. The methylamino group is added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(ADAMANTANE-1-AMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted thiazole derivatives.

Scientific Research Applications

5-(ADAMANTANE-1-AMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(ADAMANTANE-1-AMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The adamantane group may enhance the compound’s stability and binding affinity, while the thiazole ring can participate in specific interactions with biological molecules. The carboxamide group may facilitate hydrogen bonding, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Adamantane-1-amido)cyclohexane-1-carboxylic acid
  • Methyl 3-(adamantane-1-amido)benzoate
  • N-[4-(adamantane-1-amido)phenyl]adamantane-1-carboxamide

Uniqueness

5-(ADAMANTANE-1-AMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE is unique due to its combination of adamantane, thiazole, and carboxamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

5-(adamantane-1-carbonylamino)-2-(methylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-18-15-19-11(12(17)21)13(23-15)20-14(22)16-5-8-2-9(6-16)4-10(3-8)7-16/h8-10H,2-7H2,1H3,(H2,17,21)(H,18,19)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSCBBBNRILSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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